Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)-
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Overview
Description
Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- is a chiral compound with a unique structure that includes a cyclopentane ring, an amino group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under specific conditions.
Attachment of the Phenylmethyl Group: The phenylmethyl group is attached through alkylation reactions, where a phenylmethyl halide reacts with the cyclopentane derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and phenylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and bases are used in substitution reactions to introduce new functional groups.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications.
Scientific Research Applications
Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-amino-3-methyl-, (1R,2S,3S)-: This compound has a similar structure but with a methyl group instead of a phenylmethyl group.
Cyclopentanecarboxylic acid, 2-amino-3-(1-methylethyl)-, (1R,2S,3S)-: This compound features an isopropyl group in place of the phenylmethyl group.
Uniqueness
Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
820236-34-8 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(1R,2S,3S)-2-amino-3-benzylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c14-12-10(6-7-11(12)13(15)16)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8,14H2,(H,15,16)/t10-,11+,12-/m0/s1 |
InChI Key |
MUKOFUNXJFZZIX-TUAOUCFPSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]([C@@H]1CC2=CC=CC=C2)N)C(=O)O |
Canonical SMILES |
C1CC(C(C1CC2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
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